2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrimido[5,4-b]indole core, which is a fused ring system combining pyrimidine and indole moieties
Preparation Methods
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido[5,4-b]indole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzylamine derivative, with a diketone or aldehyde under acidic or basic conditions. The resulting intermediate is then further functionalized to introduce the benzyl and acetamide groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials, such as organic semiconductors or fluorescent dyes.
Biological Research: Researchers investigate the compound’s interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues.
Comparison with Similar Compounds
Similar compounds to 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide include other pyrimido[5,4-b]indole derivatives and related heterocyclic compounds. These compounds share structural features, such as the fused ring system, but may differ in their functional groups or substituents. Some examples include:
2-oxo-2H-pyrimido[2,1-b]benzothiazoles: These compounds have a similar fused ring system but include a benzothiazole moiety instead of an indole.
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds feature an imidazo-pyridine core and are studied for their diverse biological activities.
Substituted imidazoles: These heterocycles are key components in many functional molecules and have applications in various fields, including medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-2-19-12-14-21(15-13-19)29-24(32)17-31-23-11-7-6-10-22(23)25-26(31)27(33)30(18-28-25)16-20-8-4-3-5-9-20/h3-15,18H,2,16-17H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHOCBUTBRZKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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